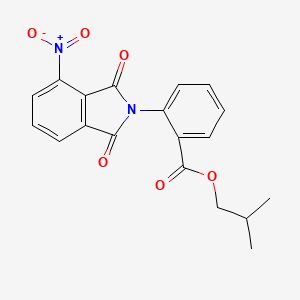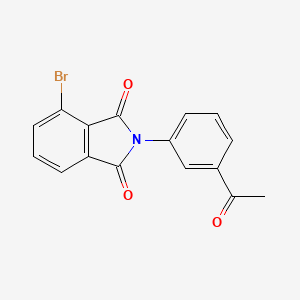![molecular formula C22H18O4 B3824752 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate](/img/structure/B3824752.png)
2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate
Übersicht
Beschreibung
2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate, also known as HPEB, is a compound that has been widely studied for its potential use in scientific research. HPEB is a benzoyl derivative of 2-phenylethanol and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor without directly binding to its active site. This compound binds to a specific site on the AMPA receptor known as the modulatory site, which leads to a conformational change in the receptor that increases its activity. This results in an increase in the amount of glutamate that is released and an enhancement of synaptic transmission.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its effects on the AMPA receptor, this compound has been found to enhance the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of cognitive disorders. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate is its well-established synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is that it is a relatively new compound and its potential side effects and toxicity are not well-understood. Further research is needed to fully understand the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate. One area of interest is the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound and to determine the optimal dosage and administration methods. Another area of interest is the development of novel compounds based on the structure of this compound that may have improved efficacy and safety profiles. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of research.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl 3-[hydroxy(phenyl)methyl]benzoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. This compound has also been found to enhance long-term potentiation, a process that underlies learning and memory. These findings suggest that this compound may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
phenacyl 3-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-20(16-8-3-1-4-9-16)15-26-22(25)19-13-7-12-18(14-19)21(24)17-10-5-2-6-11-17/h1-14,21,24H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUKJQJCPGDBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide](/img/structure/B3824670.png)
![3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B3824671.png)
![2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3824675.png)
![N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3824686.png)
![4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3824688.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine](/img/structure/B3824699.png)
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid](/img/structure/B3824714.png)
![3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3824718.png)
![(4-{[4-(2-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)amine](/img/structure/B3824720.png)


![2-({[3-({[(2-methylphenoxy)methyl]amino}carbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3824737.png)

![8-methyl-N-(3-methylbenzyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3824759.png)